
2-(Methoxymethylsulfanyl)-1-methylbenzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methoxymethylsulfanyl)-1-methylbenzimidazole, also known as MMBI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMBI is a benzimidazole derivative that has a sulfur-containing side chain, which makes it a promising candidate for use in different biological and chemical processes.
作用机制
The mechanism of action of 2-(Methoxymethylsulfanyl)-1-methylbenzimidazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. This compound has been shown to inhibit the growth of various bacteria and fungi by interfering with their metabolic processes. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. This compound has been shown to increase the activity of certain enzymes, such as catalase and superoxide dismutase, which are involved in antioxidant defense mechanisms. This compound has also been shown to decrease the levels of reactive oxygen species, which can cause oxidative damage to cells. In addition, this compound has been shown to modulate the expression of various genes involved in cell signaling and metabolism.
实验室实验的优点和局限性
2-(Methoxymethylsulfanyl)-1-methylbenzimidazole has several advantages for use in lab experiments, including its low toxicity, high stability, and ease of synthesis. This compound can be easily synthesized in large quantities, making it a cost-effective reagent for use in various experiments. However, this compound also has some limitations, including its limited solubility in water and some organic solvents. This compound can also be sensitive to heat and light, which can affect its stability and activity.
未来方向
There are several future directions for research on 2-(Methoxymethylsulfanyl)-1-methylbenzimidazole. One potential area of research is the development of new drugs based on this compound, particularly for the treatment of bacterial and fungal infections and cancer. Another area of research is the optimization of the synthesis method for this compound, to improve its purity and yield. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on different biological systems. Finally, the potential applications of this compound in environmental science, such as wastewater treatment, should be further explored.
合成方法
2-(Methoxymethylsulfanyl)-1-methylbenzimidazole can be synthesized by reacting 2-(chloromethylsulfanyl)-1-methylbenzimidazole with methanol in the presence of a base. The reaction proceeds via a substitution reaction, where the chlorine atom is replaced by a methoxy group to form this compound. The purity and yield of this compound can be improved by using different solvents, temperatures, and reaction times.
科学研究应用
2-(Methoxymethylsulfanyl)-1-methylbenzimidazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. This compound has been shown to have antimicrobial, antifungal, and anticancer properties, making it a promising candidate for the development of new drugs. This compound has also been used as a plant growth regulator, as it can enhance the growth and yield of crops. In addition, this compound has been shown to have potential applications in wastewater treatment, as it can remove heavy metals and other pollutants from contaminated water.
属性
IUPAC Name |
2-(methoxymethylsulfanyl)-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-12-9-6-4-3-5-8(9)11-10(12)14-7-13-2/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUBOHNEVMDTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7511409.png)
![5,5-Dimethyl-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7511414.png)
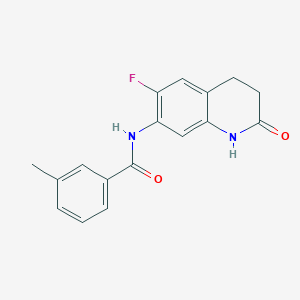
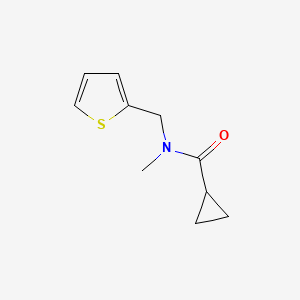
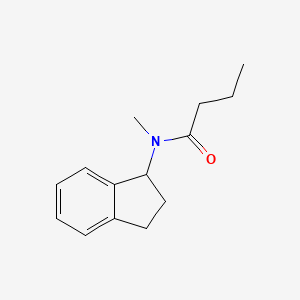

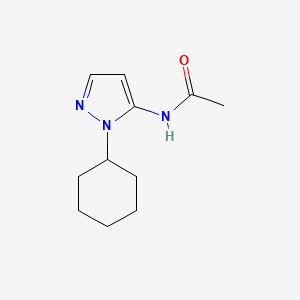
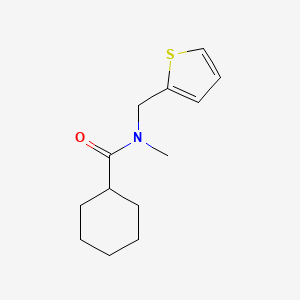
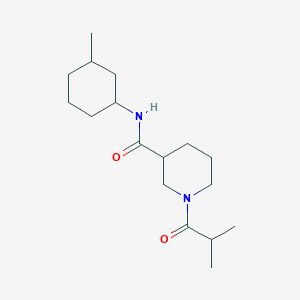

![N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7511500.png)
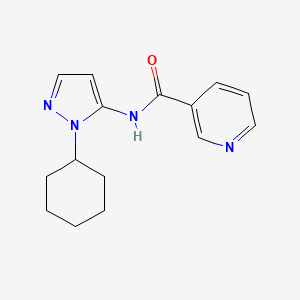
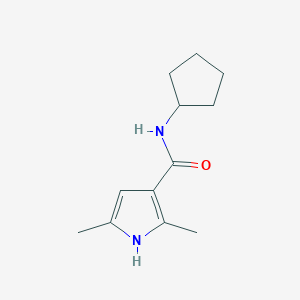
![N,2,2-trimethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7511511.png)